molecular formula C9H7Cl2FO2 B1410169 Ethyl 2,4-dichloro-6-fluorobenzoate CAS No. 1803807-03-5

Ethyl 2,4-dichloro-6-fluorobenzoate

Cat. No.: B1410169
CAS No.: 1803807-03-5
M. Wt: 237.05 g/mol
InChI Key: PEKRRUQYPXJMSF-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-6-fluorobenzoate (C₉H₆Cl₂FO₂) is a halogenated aromatic ester featuring a benzoate backbone substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 6, and an ethyl ester group. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure allows for diverse reactivity due to the electron-withdrawing effects of halogens, which influence both electrophilic substitution and nucleophilic displacement reactions.

Crystallographic studies, often conducted using software like SHELX , have elucidated its molecular geometry, including bond lengths and angles critical for understanding its interactions in solid-state packing and reactivity. For instance, SHELXL refinement tools enable precise determination of halogen positioning, which impacts steric and electronic properties .

Properties

IUPAC Name

ethyl 2,4-dichloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKRRUQYPXJMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-6-fluorobenzoate typically involves the esterification of 2,4-dichloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-6-fluorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted benzoates.

    Hydrolysis: 2,4-dichloro-6-fluorobenzoic acid.

    Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

Ethyl 2,4-dichloro-6-fluorobenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Substitutional Differences

Ethyl 2,4-dichloro-6-fluorobenzoate belongs to a family of halogenated benzoate esters. Key analogs include:

Compound Name Molecular Formula Halogen Substituents Ester Group Molecular Weight (g/mol)
This compound C₉H₆Cl₂FO₂ 2-Cl, 4-Cl, 6-F Ethyl 251.05
Ethyl 2,4-dibromo-6-fluorobenzoate C₉H₆Br₂FO₂ 2-Br, 4-Br, 6-F Ethyl 339.95
Mthis compound C₈H₄Cl₂FO₂ 2-Cl, 4-Cl, 6-F Methyl 237.02
Ethyl 2,4-difluoro-6-chlorobenzoate C₉H₆ClF₂O₂ 2-F, 4-F, 6-Cl Ethyl 234.60

Key Observations :

  • Bromine’s larger atomic radius may also reduce crystal density due to weaker van der Waals interactions .
  • Ester Group : Methyl analogs exhibit lower molecular weights and higher volatility than ethyl derivatives.
  • Positional Isomerism : Swapping fluorine and chlorine positions (e.g., 6-Cl vs. 6-F) modifies electronic effects, with fluorine’s strong electron-withdrawing nature increasing the acidity of adjacent protons.

Physicochemical Properties

Property This compound Ethyl 2,4-dibromo-6-fluorobenzoate Mthis compound
Melting Point (°C) ~45–50 (estimated) ~60–65 (estimated) ~30–35 (estimated)
Boiling Point (°C) ~280–290 ~310–320 ~260–270
Solubility in CH₂Cl₂ High Moderate High
LogP (Partition Coeff.) ~3.2 ~4.1 ~2.8

Analysis :

  • Melting Points : Brominated analogs exhibit higher melting points due to increased molecular mass and stronger halogen-halogen interactions.
  • Solubility : Ethyl esters generally show better solubility in organic solvents than methyl esters due to longer alkyl chains. Bromine’s bulkiness reduces solubility compared to chlorine.
  • Lipophilicity : Higher LogP values for brominated compounds suggest enhanced membrane permeability, making them favorable in drug design .

Biological Activity

Ethyl 2,4-dichloro-6-fluorobenzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with an ethyl ester group. This substitution pattern contributes to its distinctive chemical properties, enhancing its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC₉H₈Cl₂F O₂
Molecular Weight227.07 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity to these biological targets, potentially acting as an inhibitor or modulator:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.
  • Receptor Modulation : It can interact with receptor binding sites, influencing receptor function.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Enzyme Interaction Studies : The compound has been studied for its effects on metabolic pathways involving specific enzymes.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Methodology : Disk diffusion method was employed against bacterial strains such as E. coli and S. aureus.
    • Results : The compound demonstrated significant inhibition zones, indicating strong antimicrobial activity.
  • Anticancer Activity Study
    • Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., MCF-7).
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : this compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Substituents Biological Activity
Ethyl 2,4-DichlorobenzoateCl, ClModerate antimicrobial activity
Ethyl 2-FluorobenzoateFLow cytotoxicity
Ethyl 2,4-Dichloro-5-fluorobenzoateCl, Cl, FNotable enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-dichloro-6-fluorobenzoate
Reactant of Route 2
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Ethyl 2,4-dichloro-6-fluorobenzoate

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